5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol 8-Acetate 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol 8-Acetate
Brand Name: Vulcanchem
CAS No.: 108434-79-3
VCID: VC20836455
InChI: InChI=1S/C14H17NO5/c1-8(16)20-12-6-15(2)5-10-9(12)4-11-14(13(10)17-3)19-7-18-11/h4,12H,5-7H2,1-3H3
SMILES: CC(=O)OC1CN(CC2=C(C3=C(C=C12)OCO3)OC)C
Molecular Formula: C14H17NO5
Molecular Weight: 279.29 g/mol

5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol 8-Acetate

CAS No.: 108434-79-3

Cat. No.: VC20836455

Molecular Formula: C14H17NO5

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol 8-Acetate - 108434-79-3

Specification

CAS No. 108434-79-3
Molecular Formula C14H17NO5
Molecular Weight 279.29 g/mol
IUPAC Name (4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-yl) acetate
Standard InChI InChI=1S/C14H17NO5/c1-8(16)20-12-6-15(2)5-10-9(12)4-11-14(13(10)17-3)19-7-18-11/h4,12H,5-7H2,1-3H3
Standard InChI Key LKXAWIFFHGGBRM-UHFFFAOYSA-N
SMILES CC(=O)OC1CN(CC2=C(C3=C(C=C12)OCO3)OC)C
Canonical SMILES CC(=O)OC1CN(CC2=C(C3=C(C=C12)OCO3)OC)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator